azepan-1-yl(1,2,3-benzothiadiazol-5-yl)methanone
Overview
Description
Azepan-1-yl(1,2,3-benzothiadiazol-5-yl)methanone is a complex organic compound that features a seven-membered azepane ring and a benzothiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azepan-1-yl(1,2,3-benzothiadiazol-5-yl)methanone typically involves the formation of the azepane ring followed by the introduction of the benzothiadiazole group. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the azepane ring can be synthesized through the cyclization of a suitable diamine with a dihalide. The benzothiadiazole moiety can be introduced via a diazotization reaction of 2-aminothiophenol or its disulfide with sodium nitrite .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as one-pot synthesis or multicomponent reactions. These methods are designed to maximize yield and minimize the number of steps involved, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl(1,2,3-benzothiadiazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiadiazole moiety to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiadiazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiadiazole derivatives .
Scientific Research Applications
Azepan-1-yl(1,2,3-benzothiadiazol-5-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of azepan-1-yl(1,2,3-benzothiadiazol-5-yl)methanone involves its interaction with specific molecular targets. The benzothiadiazole moiety can interact with enzymes and receptors, modulating their activity. The azepane ring may enhance the compound’s binding affinity and specificity. Molecular docking studies have shown that the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their function .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzothiadiazole: A simpler analog that lacks the azepane ring but shares the benzothiadiazole moiety.
Azepane derivatives: Compounds that contain the azepane ring but different substituents on the ring.
Uniqueness
Azepan-1-yl(1,2,3-benzothiadiazol-5-yl)methanone is unique due to the combination of the azepane ring and the benzothiadiazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
azepan-1-yl(1,2,3-benzothiadiazol-5-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c17-13(16-7-3-1-2-4-8-16)10-5-6-12-11(9-10)14-15-18-12/h5-6,9H,1-4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJVCDDROHIKEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC3=C(C=C2)SN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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